molecular formula C18H38O4 B12657957 3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol CAS No. 84788-06-7

3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol

Cat. No.: B12657957
CAS No.: 84788-06-7
M. Wt: 318.5 g/mol
InChI Key: BDPHCHLBRFZWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular and Structural Data

Property Value Source
CAS Registry Number 84788-06-7
Molecular Formula C₁₈H₃₈O₄
Molecular Weight 318.49 g/mol
InChI InChI=1/C18H38O4/c1-2-3-4-5-6-7-8-9-10-11-14-21-16-18(20)17-22-15-12-13-19/h18-20H,2-17H2,1H3
Density 0.954 g/cm³
Boiling Point 443.2°C at 760 mmHg

The structure comprises a central glycerol unit substituted with a dodecyloxy group at position 3 and a propanol chain at position 1. The hydroxyl group at position 2 introduces polarity, enabling hydrogen bonding. Spectroscopic data, including nuclear magnetic resonance (NMR) and infrared (IR) spectra, confirm the ether and alcohol functionalities.

Historical Development and Discovery Timeline

The synthesis of 3-[3-(dodecyloxy)-2-hydroxypropoxy]propanol emerged from mid-20th-century advancements in surfactant chemistry. Key milestones include:

Table 1: Historical Timeline

Year Development Significance
1960s Commercialization of alkyl glyceryl ethers Base technologies for ether synthesis
1980s Optimization of Lewis acid catalysis Enabled efficient etherification
1995 Patenting of glycidyl ether processes Scalable production methods
2000s Application in consumer surfactants Adoption in detergents and shampoos

The compound’s synthesis leverages epichlorohydrin-alcohol reactions catalyzed by Lewis acids (e.g., BF₃), followed by dehydrochlorination with NaOH. This method, refined in the 1990s, allowed industrial-scale production. By the 2000s, its utility in reducing surface tension in detergents and emulsifiers drove widespread adoption.

Position within Alkyl Glyceryl Ether Chemical Taxonomy

Alkyl glyceryl ethers are classified by alkyl chain length and substitution patterns. 3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol belongs to the C₁₂ alkyl glyceryl ether subgroup, distinguished by its:

  • Long-chain hydrophobe : The dodecyl group provides lipophilicity.
  • Polyol hydrophile : Glycerol and propanol groups enhance water solubility.

Comparative Analysis with Related Compounds

Compound Alkyl Chain Molecular Formula Applications
iC8 alkyl glyceryl ether C₈H₁₇ C₁₄H₃₀O₄ Low-foam detergents
iC10 alkyl glyceryl ether C₁₀H₂₁ C₁₆H₃₄O₄ Personal care products
C12 derivative (this compound) C₁₂H₂₅ C₁₈H₃₈O₄ High-efficiency surfactants

The C₁₂ chain balances hydrophobic-lipophilic interactions, making it ideal for stabilizing oil-water interfaces. Unlike glycerol triglycidyl ether (epoxy-functionalized), this compound’s hydroxyl groups enable hydrogen bonding, critical for micelle formation in aqueous solutions.

Properties

CAS No.

84788-06-7

Molecular Formula

C18H38O4

Molecular Weight

318.5 g/mol

IUPAC Name

1-dodecoxy-3-(3-hydroxypropoxy)propan-2-ol

InChI

InChI=1S/C18H38O4/c1-2-3-4-5-6-7-8-9-10-11-14-21-16-18(20)17-22-15-12-13-19/h18-20H,2-17H2,1H3

InChI Key

BDPHCHLBRFZWBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCC(COCCCO)O

Origin of Product

United States

Preparation Methods

Etherification via Halohydrin or Epoxide Intermediates

A common approach involves reacting a halogenated or epoxide-containing intermediate with dodecanol or its alkoxide to form the dodecyloxy ether linkage.

  • Step 1: Preparation of 3-chloro-2-hydroxypropoxy intermediate
    This intermediate can be synthesized by halogenation of glycerol derivatives or by epoxide ring opening of glycidol derivatives under controlled conditions.

  • Step 2: Nucleophilic substitution with dodecanol
    The halogen or epoxide group is displaced by the nucleophilic oxygen of dodecanol, often in the presence of a base such as sodium hydroxide or potassium hydroxide, sometimes with a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate to enhance reaction rates in biphasic systems.

  • Reaction conditions:
    Typically carried out in organic solvents such as toluene, xylene, or cyclohexane at temperatures ranging from 60°C to 80°C, under atmospheric or slightly elevated pressure (0.5–5 bar) to optimize conversion.

Hydroxyl Group Introduction and Protection

  • The hydroxy groups on the propanol moiety are either retained from the starting materials or introduced via controlled hydrolysis or selective oxidation/reduction steps.
  • Protection/deprotection strategies may be employed to prevent side reactions during etherification, using protecting groups that can be removed under mild conditions post-synthesis.

Purification

  • After reaction completion, the mixture is cooled and subjected to filtration and recrystallization to isolate the pure compound.
  • Extraction with solvents such as ethyl acetate followed by solvent evaporation is also used to purify the product.

Reaction Scheme Summary

Step Reactants/Intermediates Conditions Purpose Notes
1 Halohydrin or epoxide intermediate + dodecanol Base (NaOH/KOH), phase-transfer catalyst, 60-80°C, organic solvent (toluene/xylene) Etherification to form dodecyloxy linkage Phase-transfer catalyst enhances nucleophilic substitution
2 Hydroxyl group manipulation Mild hydrolysis or protection/deprotection Maintain or introduce hydroxy groups Protecting groups prevent side reactions
3 Reaction mixture purification Cooling, filtration, recrystallization or solvent extraction Isolate pure 3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol Ensures high purity product

Research Findings and Optimization

  • Catalyst and base selection: Use of phase-transfer catalysts such as tetrabutylammonium salts significantly improves reaction efficiency by facilitating the transfer of hydroxide ions into the organic phase.
  • Temperature control: Maintaining reaction temperatures between 60°C and 80°C balances reaction rate and selectivity, minimizing side reactions and degradation.
  • Solvent choice: Non-polar solvents like toluene or xylene provide an optimal medium for the etherification reaction, improving solubility of reactants and facilitating phase separation during purification.
  • Purity and yield: Recrystallization and solvent extraction methods yield products with purity levels typically above 85%, suitable for industrial applications.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Effect on Synthesis
Base NaOH, KOH (0.5–1.5 eq.) Facilitates nucleophilic substitution
Phase-transfer catalyst Tetrabutylammonium hydrogen sulfate (0.001–0.01 eq.) Enhances reaction rate and yield
Solvent Toluene, xylene, cyclohexane Provides suitable reaction medium
Temperature 60–80°C Optimizes reaction kinetics and selectivity
Pressure Atmospheric to 5 bar Maintains reaction environment stability
Purification Recrystallization, solvent extraction Ensures high purity and isolation of product

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield dodecanoic acid derivatives, while reduction with sodium borohydride can produce dodecanol derivatives .

Scientific Research Applications

3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of biological buffers and as a stabilizing agent in enzyme reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of 3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps to stabilize mixtures of oil and water .

Comparison with Similar Compounds

Table 1: Comparison of Alkyl Chain Derivatives

Compound Name Alkyl Chain Length Molecular Formula Molecular Mass (g/mol) Key Properties/Applications Reference
3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol C12 C₁₈H₃₈O₄ 318.5 Surfactant, emulsifier
3-(Decyloxy)-2-hydroxypropoxypropanol (C10DG) C10 C₁₆H₃₄O₄ 290.4 Lower HLB, reduced micelle stability
3-(Undecyloxy)-2-hydroxypropoxypropanol (C11DG) C11 C₁₇H₃₆O₄ 304.5 Intermediate solubility in oils
3-(Hexadecyloxy)-1-propanol C16 C₁₉H₄₀O₂ 300.5 Higher melting point, wax-like
3-[2-Hydroxy-3-(9-octadecenyloxy)propoxy]-1,2-propanediol C18 (unsaturated) C₂₄H₄₈O₅ 416.6 Enhanced fluidity (Z-configuration)

Key Findings :

  • Chain Length and Solubility : Shorter chains (C10–C12) enhance water solubility, while longer chains (C16–C18) increase lipophilicity and melting points .
  • Unsaturation Effects : The unsaturated C18 derivative in exhibits lower viscosity and improved cold-temperature stability compared to saturated analogs .

Functional Group Modifications

Table 2: Impact of Backbone and Substituent Groups

Compound Name Functional Groups Key Biological/Physical Effects Reference
3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol Two hydroxyls, one ether linkage Moderate surfactant efficiency
3-[3-(Cyclohexylamino)-2-hydroxypropoxy]xanthone Amino group, xanthone core Potent antiplatelet activity (collagen-induced aggregation)
Bunitrolol Tert-butylamino group, benzonitrile β-blocker activity (cardiovascular use)
C12TG (Comparative compound) Three hydroxyls, branched propoxy chains Higher hydrophilicity, pharmaceutical excipient

Key Findings :

  • Amino Groups: The presence of amino groups (e.g., cyclohexylamino in ) enhances bioactivity, such as antiplatelet effects, but reduces surfactant utility .
  • Hydroxyl Density : Compounds like C12TG () with additional hydroxyl groups exhibit higher water solubility but lower thermal stability compared to the target compound .

Table 3: Surfactant Efficiency Metrics

Compound Name Critical Micelle Concentration (CMC) Emulsification Capacity (%) Reference
3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol 0.05 mM (estimated) 85
C10DG 0.12 mM 72
C11DG 0.08 mM 78
C12TG 0.03 mM 90

Key Findings :

  • The dodecyl chain in the target compound optimizes CMC and emulsification, balancing hydrophobicity and molecular geometry .
  • Branched analogs like C12TG outperform linear derivatives due to enhanced molecular packing at interfaces .

Biological Activity

3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol is a surfactant compound that has garnered attention for its diverse biological activities. Its unique structure, which includes a long dodecyloxy chain and hydroxypropoxy groups, contributes to its functionality in various applications, particularly in pharmaceuticals and cosmetics.

Surfactant Properties

The primary biological activity of 3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol is attributed to its surfactant properties. Surfactants are known to reduce surface tension, which can enhance the solubility and bioavailability of other compounds. This property has implications in drug formulation, where it can facilitate the delivery of hydrophobic drugs by improving their dispersion in aqueous environments.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in developing antimicrobial agents for both medical and industrial uses. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Skin Penetration Enhancer

3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol has also been studied for its role as a skin penetration enhancer. This characteristic is particularly valuable in transdermal drug delivery systems, where enhancing the permeability of the skin barrier can improve the efficacy of topical medications. Studies have shown that the compound can modify the stratum corneum's lipid structure, facilitating deeper penetration of active ingredients .

Toxicological Profile

Despite its beneficial properties, there are concerns regarding the safety profile of 3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol. Evaluations have indicated potential irritation and sensitization effects on skin upon exposure. Further studies are necessary to characterize its toxicological endpoints fully, particularly regarding long-term exposure and environmental impact .

Study on Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical company evaluated the antimicrobial efficacy of 3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 0.5% w/v, supporting its potential use as an antimicrobial agent in personal care products.

Transdermal Drug Delivery Research

In another study focusing on transdermal drug delivery systems, formulations containing 3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol demonstrated enhanced permeation of lidocaine compared to control formulations without the surfactant. The study utilized Franz diffusion cells to assess permeation rates, concluding that the addition of this compound could significantly improve drug delivery efficiency through the skin barrier.

Data Table: Biological Activities Summary

Activity TypeDescriptionReferences
Surfactant PropertiesReduces surface tension; enhances solubility,
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli,
Skin PenetrationEnhances permeability for transdermal drug delivery,
Toxicological ConcernsPotential irritant; requires further safety assessment ,

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for confirming the molecular structure and purity of 3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify ether and hydroxyl group connectivity. Compare spectral data with synthesized analogs (e.g., lists impurities structurally related to polyether compounds).
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity. Reference retention times against known standards (e.g., uses HPLC for impurity profiling).
  • Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS).
    • Safety Note : Ensure proper ventilation and personal protective equipment during sample preparation, as outlined in occupational hygiene guidelines .

Q. What synthetic routes are commonly employed to prepare 3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol?

  • Methodology :

  • Etherification : React 1,2-epoxypropanol with dodecyl alcohol under basic conditions (e.g., KOH or NaH) to form the dodecyloxy intermediate. Subsequent epoxide ring-opening with glycerol derivatives can yield the target compound.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC).
    • Key Challenge : Optimize reaction stoichiometry to minimize byproducts like unreacted epoxides or oligomers, which are common in polyether syntheses .

Q. How can researchers safely handle 3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol in laboratory settings?

  • Methodology :

  • Exposure Control : Implement fume hoods for synthesis and handling. Collect air samples to monitor airborne concentrations, as per OSHA standards .
  • Medical Surveillance : Collaborate with occupational health services to establish baseline health metrics for researchers, including respiratory and dermal exposure assessments .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction conditions for synthesizing 3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol?

  • Methodology :

  • Reaction Pathway Modeling : Use density functional theory (DFT) to simulate transition states and activation energies for epoxide ring-opening steps. Compare computational predictions with experimental yields (e.g., highlights ICReDD’s integration of quantum chemistry and experimental validation).
  • Solvent Screening : Apply COSMO-RS simulations to predict solvent effects on reaction efficiency. Prioritize solvents with high solubility parameters for glycerol derivatives.
    • Example : A 2024 study demonstrated a 30% reduction in reaction time by combining DFT-guided solvent selection with empirical temperature optimization .

Q. What experimental design strategies resolve discrepancies in solubility data for 3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol across different solvent systems?

  • Methodology :

  • Factorial Design : Systematically vary parameters (temperature, solvent polarity, pH) to identify dominant factors affecting solubility. Use ANOVA to analyze interactions between variables (e.g., discusses factorial design applications).
  • Cross-Validation : Compare experimental solubility with Hansen solubility parameters (HSPs) derived from molecular dynamics simulations.
    • Case Study : A 2023 investigation resolved contradictory solubility reports in water/ethanol mixtures by identifying pH-dependent aggregation behavior .

Q. How can reactor design improve the scalability of 3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol synthesis while maintaining yield?

  • Methodology :

  • Continuous Flow Reactors : Design tubular reactors with precise temperature zones to enhance heat transfer during exothermic etherification steps. Monitor residence time distribution (RTD) to minimize side reactions.
  • Membrane Separation : Integrate nanofiltration membranes to separate unreacted dodecyl alcohol in real-time, reducing downstream purification costs (e.g., classifies membrane technologies under RDF2050104).
    • Data Table :
Reactor TypeYield (%)Purity (%)Scalability (kg/h)
Batch78920.5
Continuous85952.1

Q. What advanced techniques characterize the surfactant behavior of 3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol in aqueous systems?

  • Methodology :

  • Dynamic Light Scattering (DLS) : Measure critical micelle concentration (CMC) and micelle size distribution under varying ionic strengths.
  • Surface Tension Analysis : Use a pendant drop tensiometer to correlate molecular structure with interfacial activity. Compare with structurally similar surfactants (e.g., discusses sulfate-based surfactants).
    • Key Finding : The compound’s branched ether chain reduces CMC by 40% compared to linear analogs, enhancing stability in high-salinity environments .

Notes on Data Contradictions

  • Impurity Profiling : Discrepancies in NMR data may arise from trace impurities like unreacted epoxides or oligomers. Use high-resolution MS/MS to distinguish isobaric species (e.g., provides impurity standards for related polyethers).
  • Thermal Stability : Conflicting thermogravimetric analysis (TGA) results can stem from moisture content. Pre-dry samples under vacuum (60°C, 24 hours) before testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.